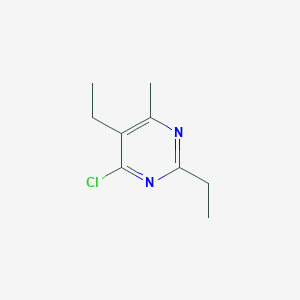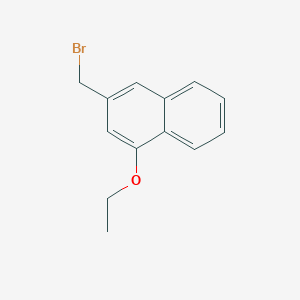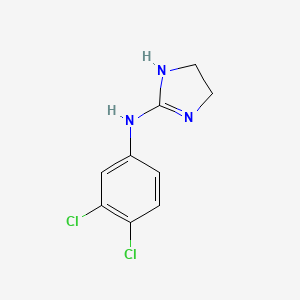
4-Chloro-2,5-diethyl-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,5-diethyl-6-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C₉H₁₃ClN₂ It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloro-2,5-diethyl-6-methylpyrimidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine with ethyl derivatives under microwave conditions has been reported to yield the desired compound efficiently . The use of microwave irradiation significantly reduces reaction times compared to conventional heating methods.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2,5-diethyl-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with various boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as aniline derivatives can be used under microwave conditions to achieve substitution at the chlorine position.
Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents are commonly used under mild conditions to facilitate coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aniline derivatives yield 2-anilinopyrimidines, while coupling reactions with boron reagents produce various substituted pyrimidines .
Applications De Recherche Scientifique
4-Chloro-2,5-diethyl-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including kinase inhibitors and antifungal agents.
Materials Science: The compound is used in the development of supramolecular networks for molecular recognition.
Biological Research: It is employed in the study of enzyme inhibitors and other bioactive molecules.
Mécanisme D'action
The mechanism of action of 4-Chloro-2,5-diethyl-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, derivatives of pyrimidine have been shown to inhibit the activity of kinases, which are involved in cell signaling pathways . The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: A precursor used in the synthesis of 4-Chloro-2,5-diethyl-6-methylpyrimidine.
2,4-Dichloro-6-methylpyrimidine: Another pyrimidine derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various substitution and coupling reactions makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H13ClN2 |
|---|---|
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
4-chloro-2,5-diethyl-6-methylpyrimidine |
InChI |
InChI=1S/C9H13ClN2/c1-4-7-6(3)11-8(5-2)12-9(7)10/h4-5H2,1-3H3 |
Clé InChI |
KHMDZSZOPNJSLX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C(N=C1Cl)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13161877.png)

![6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B13161894.png)
![N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13161908.png)
![(1R)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine](/img/structure/B13161909.png)


